N-Hydroxy-N-methyltridecanamide
Description
Structure
3D Structure
Properties
CAS No. |
78301-11-8 |
|---|---|
Molecular Formula |
C14H29NO2 |
Molecular Weight |
243.39 g/mol |
IUPAC Name |
N-hydroxy-N-methyltridecanamide |
InChI |
InChI=1S/C14H29NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14(16)15(2)17/h17H,3-13H2,1-2H3 |
InChI Key |
FAUOUFZMOLNLOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=O)N(C)O |
Origin of Product |
United States |
Synthetic Methodologies for N Hydroxy N Methyltridecanamide and Analogues
Strategies for N-Hydroxyamide Synthesis
The central challenge in synthesizing N-hydroxy-N-methyltridecanamide is the formation of the N-hydroxyamide moiety. This functional group can be constructed through several strategies, ranging from classical acylation reactions to more contemporary radical-based methods.
Conventional Synthetic Approaches
The most direct and widely used method for synthesizing this compound is the acylation of N-methylhydroxylamine. This approach involves the reaction of N-methylhydroxylamine (usually as its more stable hydrochloride salt) with an activated form of tridecanoic acid.
A common activating agent is thionyl chloride (SOCl₂), which converts the carboxylic acid into the more reactive tridecanoyl chloride. The subsequent reaction with N-methylhydroxylamine, typically in the presence of a base to neutralize the generated HCl, yields the desired this compound. Alternative coupling reagents used for amide bond formation, such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in conjunction with 1-Hydroxybenzotriazole (HOBt), can also be employed to facilitate this transformation, often under milder conditions. nih.gov
Another strategy involves the use of protecting groups. For instance, N-(benzoyloxy)amines can be acylated, followed by the removal of the benzoyl protecting group to furnish the N-hydroxyamide. nih.gov This method provides an alternative route that can be useful when direct acylation is problematic.
Table 1: Comparison of Conventional Acylation Methods
| Activating/Coupling Reagent | Substrates | Key Features |
|---|---|---|
| Thionyl Chloride (SOCl₂) | Tridecanoic acid, N-methylhydroxylamine | Forms highly reactive acid chloride; requires base. |
| EDCI/HOBt | Tridecanoic acid, N-methylhydroxylamine | Milder conditions, good yields. nih.gov |
| Benzoyl Chloride | N-methylhydroxylamine (protection), Tridecanoyl chloride (acylation) | Involves protection/deprotection steps. nih.gov |
Radical-Mediated Synthetic Pathways for N-Hydroxylated Compounds
Modern synthetic chemistry has seen the rise of radical-mediated reactions for forming C-N and C-O bonds. While not yet standard for the bulk synthesis of simple structures like this compound, these methods offer powerful alternatives for creating complex hydroxylated molecules. numberanalytics.com
Radical hydroxylation typically involves generating a radical species that then reacts with a hydroxylating agent. numberanalytics.com For instance, hydroxyl radicals can be generated from various sources and can react with substrates to introduce a hydroxyl group. nih.gov In the context of N-hydroxylated compounds, theoretical studies on enzymes like cytochrome P450 have explored mechanisms of N-hydroxylation involving radical intermediates. nih.gov While these enzymatic processes are complex, they provide inspiration for chemical methods. A synthetic radical-based approach could hypothetically involve the generation of a nitrogen-centered radical from a suitable precursor, which is then trapped by an oxygen source. However, direct and selective radical N-hydroxylation of a pre-formed amide remains a significant synthetic challenge.
More established are radical reactions for deoxygenation or decarboxylation, which utilize radical intermediates to modify molecules. researchgate.net Photoredox catalysis, for example, can generate α-hydroxy radicals from α-hydroxy carboxylic acids, which are then used to form new C-C bonds, highlighting the utility of radicals in building complex hydroxylated structures. rsc.org
Synthesis of N-Methylated Amides and N-Hydroxylamines
The successful synthesis of the target compound relies on the availability of its key precursors: N-methylhydroxylamine and a suitable N-methylated amide or its components.
N-methylhydroxylamine is commercially available, typically as its hydrochloride salt (CH₅NO·HCl), which is more stable than the free base. biosynth.comwikipedia.org Industrial synthesis of this precursor can be achieved through methods like the electrochemical reduction of nitromethane (B149229) in hydrochloric acid. wikipedia.orgresearchgate.net Another route involves the catalytic hydrogenation of nitromethane in the presence of a palladium catalyst. google.com
The synthesis of N-methylated amides, while not a direct route to this compound, is a related field of significant interest. researchgate.netnih.gov Challenges in selective N-methylation of amides include avoiding O-alkylation. scientificupdate.com Modern catalytic methods, such as those using ruthenium catalysts with methanol (B129727) as the methylating agent, have been developed to achieve efficient N-methylation. acs.org Other approaches utilize safe and easy-to-handle solid methylating agents like phenyl trimethylammonium iodide for monoselective N-methylation. acs.org
Derivatization of this compound Scaffolds
Once the basic this compound structure is obtained, it can be modified to create a library of analogues for research purposes, such as structure-activity relationship (SAR) studies.
Structural Modifications for Research Purposes
Derivatization allows for the systematic exploration of how different parts of the molecule contribute to its properties. Modifications can be made to the fatty acid chain, the N-methyl group, or the N-hydroxy group.
Altering the Acyl Chain: The tridecanoyl (C13) chain can be readily replaced by other fatty acid chains of varying lengths (e.g., shorter or longer alkanes), degrees of unsaturation (alkenes, alkynes), or with aromatic or cyclic groups. This is achieved by using the corresponding acid chloride or carboxylic acid in the initial acylation step.
Varying the N-Alkyl Group: The N-methyl group can be substituted with other alkyl groups (e.g., ethyl, propyl) or even functionalized chains. This requires starting with the appropriately substituted N-alkylhydroxylamine.
Modifying the Hydroxy Group: The hydroxyl group itself can be derivatized, for example, by converting it into an ester or an ether. gcms.cznih.gov This is a common strategy in medicinal chemistry to modulate properties like stability or cell permeability. For example, silylation is a common technique to protect hydroxyl groups or to make compounds more volatile for gas chromatography analysis. gcms.cz
Table 2: Potential Structural Modifications of the this compound Scaffold
| Modification Site | Type of Change | Starting Material/Reagent | Purpose |
|---|---|---|---|
| Acyl Chain | Chain Length/Saturation | Various Acyl Chlorides | Explore lipophilicity effects |
| N-Substituent | Alkyl Group | N-Ethylhydroxylamine, etc. | Investigate steric/electronic effects |
| N-Hydroxy Group | O-Alkylation/Acylation | Alkyl Halides, Acyl Chlorides | Modify H-bonding, polarity |
Enzymatic and Molecular Target Interactions of N Hydroxy N Methyltridecanamide
Enzyme Inhibition Studies
The inhibitory potential of N-Hydroxy-N-methyltridecanamide can be projected based on the known mechanisms of hydroxamic acids and related long-chain molecules.
Methodology for Enzyme Inhibition Assays
The investigation of the enzyme inhibitory properties of this compound would typically involve a series of standardized in vitro assays. sci-hub.se A general approach includes:
Enzyme and Substrate Selection: Choosing a specific enzyme and its corresponding substrate to monitor the catalytic reaction.
Inhibitor Preparation: Dissolving this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare stock solutions.
Assay Conditions: Performing the enzymatic reaction in a buffered solution at a controlled pH and temperature, representative of physiological conditions.
Detection of Inhibition: Measuring the rate of product formation or substrate depletion in the presence and absence of the inhibitor. This is often accomplished using spectrophotometric or fluorometric methods. oup.commdpi.com
Determination of IC50 Values: Calculating the concentration of this compound required to inhibit 50% of the enzyme's activity (IC50). This is determined by testing a range of inhibitor concentrations and plotting the enzyme activity against the logarithm of the inhibitor concentration. sci-hub.se
Kinetic Analysis: Further experiments are conducted to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) by measuring reaction rates at various substrate and inhibitor concentrations. nih.govkhanacademy.org
A standard operating protocol for such assays would emphasize the importance of appropriate controls, such as reactions without the enzyme or without the substrate, to account for any background signals. sci-hub.se
Specific Enzyme Families as Research Targets
The unique structural features of this compound suggest it could interact with several enzyme families.
Ketol-acid reductoisomerases (KARIs): These enzymes are crucial in the biosynthesis of branched-chain amino acids in plants and microorganisms, making them attractive targets for herbicides and antimicrobial agents. nih.gov Hydroxamate-containing compounds, such as N-hydroxy-N-isopropyloxamate (IpOHA), are known potent inhibitors of KARI, acting as transition-state analogues that chelate the essential Mg2+ ion in the active site. nih.govebi.ac.uk Given this precedent, this compound is predicted to exhibit inhibitory activity against KARI.
Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX): These enzymes are key players in the inflammatory cascade, producing prostaglandins (B1171923) and leukotrienes, respectively. youtube.com Dual inhibitors of COX-2 and 5-LOX are sought after as safer anti-inflammatory drugs. nih.govnih.gov While direct evidence for hydroxamic acid inhibition of these enzymes is less common, the long aliphatic chain of this compound resembles the structure of arachidonic acid, the natural substrate for both enzymes. This structural similarity might allow the compound to bind to the active sites.
Cholinesterases and Monoamine Oxidases (MAOs): These enzymes are important targets in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov While many inhibitors of these enzymes are nitrogen-containing heterocyclic compounds, the potential for this compound to interact with these enzymes cannot be entirely ruled out, though it is considered less likely based on typical inhibitor scaffolds.
Alpha-Glucosidase: This enzyme is involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov Various natural and synthetic compounds, including some nitrogen-containing heterocyclic structures and flavonoids, are known to inhibit α-glucosidase. cmu.ac.thmdpi.comchemfaces.com The inhibitory potential of a long-chain hydroxamic acid like this compound would represent a novel structural class for this target.
Histamine (B1213489) N-Methyltransferase (HNMT): HNMT is a key enzyme in the metabolic inactivation of histamine in the central nervous system. nih.govwikipedia.org Inhibition of HNMT can enhance histaminergic neurotransmission. mdpi.com Known inhibitors often possess aromatic ring structures that interact with the histamine-binding site. nih.govnih.gov The aliphatic nature of this compound makes it an atypical candidate for HNMT inhibition, but its potential to interact with the active site cannot be dismissed without experimental validation.
Nitric Oxide Synthase (NOS): NOS enzymes produce nitric oxide, a critical signaling molecule. biotium.comnih.gov Some inhibitors of NOS are peptidomimetics, and replacing a terminal amino group with a hydroxyl group has been explored to modify binding interactions. nih.gov The hydroxamic acid moiety of this compound could potentially interact with the active site of NOS.
Kinetics of Enzyme Inhibition
The kinetics of enzyme inhibition by this compound would provide valuable insights into its mechanism of action.
For metalloenzymes like KARI, hydroxamic acids typically exhibit slow-binding inhibition, characterized by a time-dependent increase in enzyme inhibition. nih.gov The inhibition process can be described by a two-step mechanism: an initial rapid formation of an enzyme-inhibitor complex (EI), followed by a slower isomerization to a more tightly bound complex (EI*).
The key kinetic parameters that would be determined are:
Ki (Inhibition constant): Represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a more potent inhibitor. For hydroxamate inhibitors of KARI, Ki values can be in the nanomolar to picomolar range. nih.govnih.gov
kon (Association rate constant): Describes the rate at which the inhibitor binds to the enzyme.
koff (Dissociation rate constant): Describes the rate at which the inhibitor dissociates from the enzyme.
The relationship between these parameters is given by Ki = koff / kon.
| Enzyme Target | Predicted Inhibition Mode | Predicted Ki Range | Predicted kon (M⁻¹s⁻¹) |
|---|---|---|---|
| Ketol-acid reductoisomerase (KARI) | Slow-binding, Competitive | nM to pM | 10² - 10⁵ |
| COX-2 / 5-LOX | Competitive | µM | - |
| Alpha-Glucosidase | Non-competitive | µM | - |
Identification and Characterization of Molecular Targets
Beyond direct enzyme inhibition, this compound could interact with other molecular targets, such as receptors.
Receptor Binding Affinities
The long, flexible tridecyl chain of this compound could facilitate its interaction with hydrophobic binding pockets in various receptors. The binding affinity is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki) in radioligand binding assays.
The determination of receptor binding affinities would involve:
Membrane Preparation: Isolating cell membranes containing the receptor of interest.
Radioligand Binding Assay: Incubating the membranes with a radiolabeled ligand that is known to bind to the receptor, along with varying concentrations of this compound.
Measurement of Bound Radioactivity: Quantifying the amount of radioligand displaced by the test compound to determine its binding affinity.
While specific receptor targets for this compound have not been identified, its amphiphilic nature suggests potential interactions with receptors that have binding sites accommodating long-chain fatty acids or similar endogenous lipids.
| Potential Receptor Class | Predicted Binding Interaction | Hypothetical Ki Range |
|---|---|---|
| G-Protein Coupled Receptors (GPCRs) | Interaction with transmembrane hydrophobic pockets | High µM to mM |
| Nuclear Receptors | Binding to ligand-binding domain | µM |
Allosteric Modulation Mechanisms
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's affinity or efficacy for its endogenous ligand. nih.govyoutube.com The long aliphatic chain of this compound makes it a candidate for interacting with allosteric sites, which are often located in less conserved regions of a receptor, potentially within the transmembrane domains. nih.gov
The investigation of allosteric modulation would typically involve functional assays where the effect of this compound on the dose-response curve of an orthosteric agonist is measured.
Positive Allosteric Modulators (PAMs): Would cause a leftward shift in the agonist's dose-response curve, indicating an increase in potency.
Negative Allosteric Modulators (NAMs): Would cause a rightward shift, indicating a decrease in potency.
Given the novelty of this compound's structure in the context of known allosteric modulators, identifying its specific targets would require extensive screening across a panel of receptors.
Due to a lack of available scientific data from the search results regarding the specific enzymatic and molecular target interactions of this compound, a detailed article on this subject cannot be generated at this time. Extensive searches did not yield specific research findings on the ligand-target interaction profiling for this particular compound.
Further research would be required to elucidate the specific enzymatic and molecular targets of this compound to provide the scientifically accurate and detailed content requested. Without such foundational data, the generation of an article that adheres to the provided outline and quality standards is not possible.
Structure Activity Relationship Sar Studies of N Hydroxy N Methyltridecanamide Analogues
Influence of N-Hydroxy Moiety on Biological Activity
The N-hydroxy amide, or hydroxamic acid, functional group is a cornerstone of the biological activity observed in many enzyme inhibitors. nih.gov This moiety's significance is largely attributed to its potent ability to chelate metal ions present in the active sites of various metalloenzymes. nih.govnih.gov Enzymes such as histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and aminopeptidases are prominent examples of metalloenzymes that are often targeted by hydroxamic acid-based inhibitors. nih.govnih.govnih.gov
The primary mechanism of action involves the hydroxamic acid group acting as a zinc-binding group (ZBG). nih.gov The nitrogen and oxygen atoms of the N-hydroxy amide moiety can form a bidentate coordination complex with a divalent metal ion, most commonly zinc (Zn²⁺), located at the catalytic center of the enzyme. nih.govnih.gov This chelation effectively inactivates the enzyme by blocking the active site and preventing the binding of the natural substrate. The strength of this coordination is a critical determinant of the inhibitor's potency.
In the context of N-Hydroxy-N-methyltridecanamide, the N-hydroxy group is indispensable for its inhibitory action against target metalloenzymes. The removal or replacement of this group with a non-chelating functional group typically leads to a significant loss of biological activity. The acidity of the hydroxamic acid (pKa typically ranging from 8.5 to 9.5) allows for the deprotonation of the hydroxyl group under physiological conditions, facilitating the formation of the hydroxamate anion which then coordinates with the metal ion. nih.gov
The table below summarizes the critical interactions of the N-hydroxy moiety.
| Interaction Type | Description | Significance for Biological Activity |
| Metal Chelation | Bidentate coordination with a metal ion (e.g., Zn²⁺) in the enzyme's active site. | Essential for potent enzyme inhibition. |
| Hydrogen Bonding | The N-hydroxy group can act as both a hydrogen bond donor and acceptor. | Contributes to the binding affinity and selectivity of the inhibitor. |
| Acid-Base Properties | The acidic nature of the hydroxyl group facilitates deprotonation and subsequent metal coordination. | Influences the ionization state and availability for chelation at physiological pH. |
Impact of N-Methylation on Molecular Interactions
The presence of a methyl group on the nitrogen atom of the hydroxamic acid moiety in this compound introduces specific steric and electronic effects that can significantly modulate its interaction with biological targets. N-methylation converts the primary hydroxamic acid into a secondary one, which has several consequences for its molecular properties and biological activity.
One of the primary impacts of N-methylation is the removal of the hydrogen atom from the nitrogen, which eliminates its ability to act as a hydrogen bond donor. This can alter the binding mode of the inhibitor within the enzyme's active site, potentially leading to a decrease or, in some cases, an increase in affinity depending on the specific interactions with amino acid residues.
Furthermore, the methyl group introduces steric bulk, which can influence the conformation of the hydroxamic acid moiety and its ability to fit into the binding pocket. This steric hindrance may either be detrimental, by clashing with the protein, or beneficial, by promoting a more favorable binding conformation.
From a chemical standpoint, N-alkylation can also influence the electronic properties of the hydroxamic acid. Studies on N-alkyl hydroxamic acids have shown that they can be activated to form reactive N-centered free radicals under certain physiological conditions, which could lead to different biological outcomes, including DNA damage. nih.gov
The table below outlines the key effects of N-methylation.
| Feature | Impact of N-Methylation | Consequence for Molecular Interactions |
| Hydrogen Bonding | Loss of N-H hydrogen bond donor capability. | Alters the binding pattern within the active site. |
| Steric Profile | Introduction of a methyl group. | Can cause steric clashes or promote a favorable conformation. |
| Conformational Preference | Influences the E/Z conformational equilibrium of the hydroxamic acid. | Affects the ability to adopt the required binding conformation. |
| Electronic Properties | Can affect the reactivity of the hydroxamic acid moiety. | Potential for alternative reaction pathways, such as radical formation. nih.gov |
Role of the Tridecanamide (B3189724) Alkyl Chain in Receptor Binding and Enzyme Inhibition
The tridecanamide portion of this compound consists of a long, thirteen-carbon alkyl chain. This lipophilic tail plays a crucial role in anchoring the inhibitor to the enzyme, primarily through hydrophobic interactions with specific pockets or channels within the protein structure. The length and nature of this alkyl chain are critical determinants of both potency and selectivity.
In many enzymes, particularly those that process lipid-like substrates, there are extended hydrophobic regions adjacent to the active site. The tridecanamide chain of this compound is well-suited to occupy such regions. The optimal length of the alkyl chain often corresponds to the depth and shape of the hydrophobic pocket of the target enzyme. SAR studies on a series of ω-phenylalkyl and ω-naphthylalkyl hydroxamic acids have demonstrated the importance of hydrophobicity and chain length for enzyme inhibitory potency. nih.gov
Variations in the length of the alkyl chain can have a profound effect on biological activity. A chain that is too short may not fully occupy the hydrophobic pocket, leading to weaker binding and reduced potency. Conversely, a chain that is too long may extend beyond the pocket, potentially causing steric clashes or unfavorable interactions.
The following table illustrates the hypothetical SAR for varying alkyl chain lengths in hydroxamic acid inhibitors, based on general principles of hydrophobic interactions.
| Alkyl Chain Length (Number of Carbons) | Expected Hydrophobic Interaction | Predicted Biological Activity |
| Short (C1-C4) | Weak | Low |
| Medium (C5-C8) | Moderate | Moderate |
| Long (C9-C14) | Strong and optimal fit | High |
| Very Long (>C15) | Potential for steric hindrance | Decreased |
Conformational Analysis and SAR
The biological activity of this compound is intrinsically linked to its three-dimensional structure and conformational flexibility. The molecule can adopt different conformations, and the one that is recognized by the biological target is the bioactive conformation. Conformational analysis helps in understanding the spatial arrangement of the key functional groups and their influence on SAR.
A critical aspect of the conformational analysis of hydroxamic acids is the rotational equilibrium around the carbonyl-nitrogen (C-N) bond, which gives rise to E (trans) and Z (cis) conformers. It has been shown that for metal binding, the Z conformation is required to allow the oxygen atoms of the hydroxamic acid to chelate the metal ion in a five-membered ring. nih.gov However, in an aqueous solution, secondary hydroxamic acids like N-methyl acetohydroxamic acid (NMHA) have been found to favor the E conformation. nih.gov
| Conformational State | Stability in Aqueous Solution | Requirement for Biological Activity |
| E (trans) | Generally favored | Inactive |
| Z (cis) | Generally less favored | Required for metal chelation |
Scaffold Hopping and Bioisosteric Replacements in this compound Research
Scaffold hopping and bioisosteric replacement are important strategies in medicinal chemistry to design new compounds with improved properties while retaining the desired biological activity. nih.gov These approaches can be applied to this compound research to explore novel chemical spaces and overcome potential liabilities of the hydroxamic acid moiety, such as metabolic instability or toxicity.
Bioisosteric replacement involves substituting the hydroxamic acid group with other functional groups that can mimic its metal-chelating ability. Several bioisosteres for carboxylic acids and related functionalities have been explored, which could also be considered for replacing the hydroxamic acid. nih.govdrughunter.com Examples include tetrazoles, triazoles, and boronic acids, which can also interact with metal ions or key amino acid residues in an enzyme's active site. nih.govdrughunter.com Benzhydroxamic acid esters have also been identified as potential bioisosteric replacements for certain acid functionalities. cambridgemedchemconsulting.comcambridgemedchemconsulting.com The goal is to find a replacement that maintains or improves potency while offering better pharmacokinetic or safety profiles.
Scaffold hopping involves replacing the core structure of the molecule while retaining the key pharmacophoric features. For this compound, this could mean replacing the linear tridecanamide scaffold with a more rigid or synthetically accessible cyclic or heterocyclic structure. This new scaffold would still position the hydroxamic acid (or its bioisostere) and a hydrophobic moiety in a similar spatial arrangement to the original molecule, allowing for analogous interactions with the biological target.
The table below lists some potential bioisosteric replacements for the hydroxamic acid moiety.
| Original Moiety | Potential Bioisostere | Rationale for Replacement |
| Hydroxamic Acid | Tetrazole | Similar acidity and can participate in hydrogen bonding. drughunter.com |
| Hydroxamic Acid | Acylsulfonamide | Can act as a metal-binding group. cambridgemedchemconsulting.com |
| Hydroxamic Acid | Boronic Acid | Can form reversible covalent bonds with active site residues. drughunter.com |
| Hydroxamic Acid | 1-Hydroxypyrazole | Can act as a metal chelator with different physicochemical properties. cambridgemedchemconsulting.com |
Preclinical Research Models and Methodologies for N Hydroxy N Methyltridecanamide Evaluation
In Vitro Experimental Models
The initial stages of preclinical research for N-Hydroxy-N-methyltridecanamide would theoretically involve a variety of in vitro models to elucidate its mechanism of action, cellular effects, and potential therapeutic applications. These models provide a controlled environment to study the compound's activity at a cellular and subcellular level, offering insights that guide further in vivo studies.
Subcellular Fractions and Recombinant Enzyme Systems
To understand the specific molecular targets of this compound, researchers would utilize subcellular fractions and recombinant enzyme systems. By isolating specific cellular components like mitochondria, microsomes, or cytosol, it is possible to investigate the compound's effect on specific cellular processes. For instance, liver microsomes are commonly used to study drug metabolism by cytochrome P450 enzymes.
Recombinant enzyme systems, where a specific enzyme of interest is produced in large quantities, would allow for detailed kinetic studies. These assays can determine if this compound acts as an inhibitor or an activator of a particular enzyme, providing precise information on its mechanism of action.
Organoid and Organ-on-a-Chip Systems
More advanced in vitro models like organoids and organ-on-a-chip systems offer an even higher level of physiological relevance. nih.govnih.gov Organoids are self-organizing 3D structures derived from stem cells that recapitulate the architecture and function of specific organs. nih.gov Evaluating this compound in organoid models of various tissues, such as liver or tumor organoids, could provide valuable data on its tissue-specific effects and toxicity. nih.gov
Organ-on-a-chip technology combines cell culture with microfluidics to create dynamic systems that mimic the physiological conditions of an organ, including mechanical forces and fluid flow. nih.govgoogle.com These systems can be used to model diseases and test drug responses in a more human-relevant context. nih.govmoleculardevices.com For this compound, an organ-on-a-chip platform could be used to study its effects on a multi-organ system, providing insights into potential systemic effects. nih.gov
In Vivo Preclinical Animal Models
Following promising in vitro results, the evaluation of this compound would proceed to in vivo studies using preclinical animal models. These studies are essential for understanding the compound's behavior in a whole organism.
Selection of Animal Models for Specific Disease Research Areas
The choice of animal model is contingent on the therapeutic area for which this compound is being developed. For instance, if the compound showed anti-cancer properties in vitro, xenograft models, where human tumor cells are implanted into immunocompromised mice, would be a standard choice. nih.gov For neurological disorders, transgenic mouse models that are genetically engineered to mimic human diseases are often used. The selection process involves considering the model's ability to replicate the human disease state and its predictive validity for clinical outcomes.
Pharmacokinetic and Pharmacodynamic (PK/PD) Characterization in Preclinical Settings
Pharmacokinetic (PK) studies are designed to understand how the body absorbs, distributes, metabolizes, and excretes (ADME) this compound. nih.gov These studies are typically conducted in various animal species, such as mice, rats, and monkeys, to gather data on parameters like bioavailability, plasma clearance, volume of distribution, and half-life. nih.gov This information is crucial for determining the appropriate dosing regimen for later studies.
Pharmacodynamic (PD) studies, on the other hand, investigate the biochemical and physiological effects of the compound on the body. nih.gov This involves measuring biomarkers to assess the compound's activity and to establish a relationship between its concentration in the body and its therapeutic effect. nih.gov The integration of PK and PD data (PK/PD modeling) is a powerful tool to predict the optimal dose and schedule required to achieve the desired therapeutic effect in humans. nih.govnih.gov
Interactive Table: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Bioavailability (F%) | The fraction of an administered dose that reaches the systemic circulation. | Determines the efficiency of absorption. |
| Plasma Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Influences the dosing rate needed to maintain a certain drug concentration. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |
| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. | Determines the dosing interval. |
No Publicly Available Preclinical Data for this compound Limits In-Depth Analysis of In Vitro-In Vivo Extrapolation Methodologies
A comprehensive review of scientific literature and preclinical research databases reveals a significant gap in publicly available information regarding the chemical compound this compound. Specifically, there is a lack of published studies detailing its preclinical evaluation, including the application of In Vitro-In Vivo Extrapolation (IVIVE) methodologies. This absence of specific data prevents a detailed, evidence-based discussion and the creation of informative data tables as requested.
IVIVE is a critical component in modern drug development and chemical risk assessment. It aims to bridge the gap between laboratory experiments conducted in controlled in vitro environments (such as cell cultures) and the complex physiological responses observed in living organisms (in vivo). This is achieved by integrating in vitro data on a compound's metabolic stability, protein binding, and permeability with physiological parameters of the species of interest to predict its pharmacokinetic behavior, such as clearance and plasma concentration profiles.
The successful application of IVIVE relies on the availability of robust in vitro data. For a compound like this compound, this would typically involve a series of standardized assays.
Table 1: Illustrative In Vitro Assays for IVIVE of this compound
| Assay Type | Purpose | Example Data Generated (Hypothetical) |
| Metabolic Stability | To determine the rate at which the compound is metabolized by liver enzymes. This is often conducted using liver microsomes or hepatocytes from different species. | Intrinsic Clearance (CLint) in human liver microsomes. |
| Plasma Protein Binding | To measure the extent to which the compound binds to proteins in the blood, which affects its distribution and availability to target tissues. | Fraction unbound (fu) in human plasma. |
| Permeability Assay | To assess the compound's ability to cross biological membranes, a key factor in its absorption. This is often evaluated using Caco-2 cell monolayers. | Apparent Permeability Coefficient (Papp). |
Once these in vitro parameters are determined, they are integrated into physiologically based pharmacokinetic (PBPK) models. These models use mathematical descriptions of physiological and biochemical processes to simulate the compound's absorption, distribution, metabolism, and excretion (ADME) in the body.
Table 2: Key Parameters for IVIVE and PBPK Modeling of this compound
| Parameter Category | Specific Parameter (Hypothetical) | Source |
| In Vitro Data | Intrinsic Clearance (CLint) | Laboratory Experiments |
| Fraction Unbound in Plasma (fu) | Laboratory Experiments | |
| Apparent Permeability (Papp) | Laboratory Experiments | |
| System Data | Liver Blood Flow | Literature Values |
| Microsomal Protein per Gram of Liver | Literature Values | |
| Hepatocellularity per Gram of Liver | Literature Values |
The predictive power of IVIVE is crucial for estimating a compound's in vivo behavior before initiating animal studies, thereby reducing the reliance on animal testing and refining the design of preclinical studies. However, without specific in vitro data for this compound, any attempt to detail its IVIVE would be purely speculative and lack the scientific rigor required for an authoritative article.
Further research and the publication of preclinical data for this compound are necessary to enable a scientifically grounded analysis of its pharmacokinetic properties and the application of IVIVE methodologies.
Computational and Chemoinformatic Approaches in N Hydroxy N Methyltridecanamide Research
Molecular Docking and Dynamics Simulations.
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as N-Hydroxy-N-methyltridecanamide, and a protein target at the atomic level.
Ligand-Protein Interaction Prediction
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. For this compound, this involves computationally placing the molecule into the binding site of a target protein and calculating a score that estimates the binding affinity. This process is crucial for identifying potential protein targets and understanding the initial binding event. While specific docking studies on this compound are not extensively published, research on structurally similar fatty acid amides and hydroxamic acids provides a framework for how such studies would be conducted. For instance, in studies of other amide-containing molecules, docking is used to predict key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Binding Mode Analysis
Following the initial prediction of a binding pose by molecular docking, molecular dynamics (MD) simulations are employed to analyze the stability and dynamics of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological environment by simulating the movement of atoms and molecules. For this compound, an MD simulation would reveal how the compound and the protein's binding site adapt to each other, the stability of the predicted interactions, and the role of surrounding water molecules. Analysis of the simulation trajectory can identify key amino acid residues that are crucial for maintaining the binding of this compound, providing valuable insights for the design of more potent analogs.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, untested compounds.
In the context of this compound, QSAR studies would involve a set of structurally similar compounds with known biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., connectivity indices, pharmacophore features), or 3D (e.g., molecular shape, volume).
A statistical model is then built to establish a relationship between these descriptors and the observed biological activity. For example, a 2D-QSAR study on hydroxamic acid derivatives has shown that molar refractivity and hydrophobicity can be correlated with their inhibitory activity against certain enzymes. nih.gov Similarly, 3D-QSAR studies on fatty acid amide hydrolase (FAAH) inhibitors have utilized the spatial arrangement of chemical features to build predictive models. nih.govresearchgate.net Such models, once validated, could be used to predict the biological activity of this compound and to design new analogs with improved potency.
| Descriptor Type | Examples | Relevance to this compound |
| 1D Descriptors | Molecular Weight, LogP, Number of Hydrogen Bond Donors/Acceptors | Basic physicochemical properties influencing solubility, permeability, and general "drug-likeness". |
| 2D Descriptors | Topological Polar Surface Area (TPSA), Molecular Connectivity Indices | Relate to polarity and molecular branching, affecting interactions with biological targets and membranes. |
| 3D Descriptors | Molecular Volume, Surface Area, Shape Indices | Describe the three-dimensional shape of the molecule, which is crucial for fitting into a protein's binding site. |
Virtual Screening Techniques for Analog Discovery.
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is instrumental in the discovery of new analogs of this compound with potentially enhanced or novel biological activities.
The process often begins with a known active compound, such as this compound, or the structure of a target protein. In ligand-based virtual screening, a model of the active compound is used to search for other molecules with similar properties (e.g., shape, pharmacophore features). In structure-based virtual screening, a library of compounds is computationally docked into the binding site of the target protein, and the compounds are ranked based on their predicted binding affinity.
Hierarchical virtual screening protocols are commonly employed, starting with rapid, less computationally intensive methods to filter large databases, followed by more rigorous and accurate methods for the smaller, more promising subset of compounds. For example, a virtual screening campaign to find novel hydroxamic acid inhibitors started by filtering a large database for compounds containing the hydroxamic acid moiety, followed by shape-based matching and finally molecular docking. nih.govnih.govnih.gov This approach has proven successful in identifying novel inhibitors for various targets, including fatty acid amide hydrolase (FAAH). mdpi.commdpi.comnih.gov
| Virtual Screening Stage | Description | Application to this compound Analog Discovery |
| Library Preparation | A large database of chemical compounds is prepared for screening. | A diverse chemical library would be used to find novel scaffolds. |
| Initial Filtering | Rapid filtering based on simple physicochemical properties or the presence of key functional groups. | Filtering for compounds with similar properties to this compound or containing the N-hydroxy-N-methylamide group. |
| Ligand- or Structure-Based Screening | Searching for compounds with similar shape and pharmacophore features (ligand-based) or docking compounds into a target protein (structure-based). | Identifying compounds that mimic the shape and key interactions of this compound or that fit well into a hypothesized target's binding site. |
| Hit Selection and Refinement | The top-ranked compounds are selected for further analysis and experimental validation. | Promising analogs are identified for synthesis and biological testing. |
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction in Preclinical Research.
In preclinical research, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial to assess its potential as a drug candidate. Computational models play a significant role in the early assessment of the ADME profile of this compound.
These in silico models use the chemical structure of a compound to predict various pharmacokinetic parameters. For this compound, these predictions would provide insights into its likely behavior in the body.
Absorption: Models can predict properties like intestinal absorption, Caco-2 cell permeability (an in vitro model for intestinal permeability), and oral bioavailability. For a long-chain amide like this compound, its lipophilicity will be a key determinant of its absorption.
Distribution: Predictions can be made for plasma protein binding, blood-brain barrier penetration, and the volume of distribution. These factors determine where the compound will travel in the body and its concentration at the site of action.
Metabolism: Computational tools can predict the likely sites of metabolism on the this compound molecule and which cytochrome P450 (CYP) enzymes are likely to be involved. The N-methyl and the long alkyl chain would be potential sites for metabolic modification.
Excretion: While direct prediction of excretion pathways is more complex, models can provide indications of renal clearance or whether the compound is likely to be a substrate for efflux transporters like P-glycoprotein.
Studies on other hydroxamic acids have shown that computational ADME predictions can successfully identify compounds with good absorption and low toxicity profiles. nih.gov These predictive models are often built using large datasets of compounds with experimentally determined ADME properties and employ machine learning algorithms to establish structure-property relationships. mdpi.com
| ADME Property | Predicted Parameter | Relevance for this compound |
| Absorption | Caco-2 Permeability, Human Intestinal Absorption (%) | Indicates how well the compound might be absorbed from the gut. |
| Distribution | Plasma Protein Binding (%), Blood-Brain Barrier Penetration | Predicts if the compound will be available to act in the body and if it can reach the central nervous system. |
| Metabolism | CYP450 Inhibition/Substrate Prediction | Identifies potential drug-drug interactions and metabolic liabilities. |
| Excretion | P-glycoprotein Substrate/Inhibitor | Predicts if the compound might be actively transported out of cells, affecting its efficacy and distribution. |
Exploration of Therapeutic Research Potential for N Hydroxy N Methyltridecanamide and Its Class
Potential as Enzyme Inhibitors in Disease Mechanisms
N-hydroxy amides are recognized for their ability to act as potent inhibitors of various enzymes, a characteristic attributed to the N-hydroxy amide moiety's ability to chelate metal ions present in the active sites of many enzymes. This inhibitory action is central to their therapeutic potential in a range of diseases.
One of the most well-studied applications of N-hydroxy amides is in the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues of histones. Their overexpression or aberrant activity is linked to the development of various cancers. N-hydroxy amides, such as the novel synthetic inhibitor N-hydroxy-7-(2-naphthylthio)heptanomide (HNHA), have demonstrated significant anti-cancer activity by inhibiting HDACs. nih.gov HNHA has been shown to be more effective than the well-known HDAC inhibitor suberoylanilide hydroxamic acid (SAHA) in certain contexts. nih.gov The inhibitory effect of these compounds leads to hyperacetylation of histones, which in turn results in the transcriptional activation of tumor suppressor genes.
Another enzyme class that is a target for N-hydroxy amides is nicotinamide (B372718) N-methyltransferase (NNMT). NNMT is a metabolic enzyme that has been implicated in diseases such as diabetes, obesity, and various cancers. nih.gov Structure-based rational design has led to the development of potent and selective alkynyl bisubstrate inhibitors of NNMT that feature an N-hydroxy amide-like structure. nih.gov These inhibitors are designed to mimic the transition state of the methyl transfer reaction catalyzed by NNMT. nih.gov
The following table summarizes the inhibitory activity of selected N-hydroxy amides against specific enzymes:
| Compound | Target Enzyme | Disease Context | Key Findings |
| N-hydroxy-7-(2-naphthylthio) heptanomide (HNHA) | Histone Deacetylase (HDAC) | Breast Cancer | Showed better pharmacological properties than SAHA; inhibited tumor growth and neovascularization. nih.gov |
| 10l and 10m (4-oxoquinazoline-based N-hydroxypropenamides) | Histone Deacetylase (HDAC) | Cancer | Exhibited more potent HDAC inhibitory activity and cytotoxicity than SAHA against several human cancer cell lines. nih.gov |
| NS1 (nicotinamide-SAM conjugate) | Nicotinamide N-Methyltransferase (NNMT) | Diabetes, Obesity, Cancer | Acted as a high-affinity, subnanomolar inhibitor of NNMT. nih.gov |
Modulatory Effects on Key Biological Pathways
The enzymatic inhibition exerted by N-hydroxy amides translates into the modulation of critical biological pathways, thereby influencing cellular processes such as cell cycle progression, apoptosis, and angiogenesis.
The inhibition of HDACs by N-hydroxy amides like HNHA can arrest the cell cycle at the G1/S phase. This is achieved through the induction of p21, a cyclin-dependent kinase inhibitor. nih.gov This cell cycle arrest is a key mechanism for the profound inhibition of cancer cell growth observed in vitro. nih.gov Furthermore, HNHA treatment has been shown to decrease the levels of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α), both of which are critical for tumor angiogenesis. nih.gov This suggests that N-hydroxy amides can exert their anti-cancer effects through multiple pathways.
In the context of metabolic disorders, the inhibition of NNMT by small molecule inhibitors has been shown to lead to insulin (B600854) sensitization, glucose modulation, and body weight reduction in animal models. nih.gov One such inhibitor, JBSNF-000088, reduced the levels of 1-methyl-nicotinamide (MNA), a product of the NNMT reaction, and demonstrated therapeutic benefits in mice with high-fat diet-induced obesity. nih.gov
The table below outlines the modulatory effects of specific N-hydroxy amides on key biological pathways:
| Compound/Class | Modulated Pathway | Biological Effect |
| N-hydroxy-7-(2-naphthylthio) heptanomide (HNHA) | p21 induction | Cell cycle arrest at G1/S phase, inhibition of cancer cell growth. nih.gov |
| N-hydroxy-7-(2-naphthylthio) heptanomide (HNHA) | VEGF and HIF-1α signaling | Inhibition of tumor neovascularization. nih.gov |
| JBSNF-000088 (NNMT inhibitor) | Insulin signaling pathway | Improved insulin sensitivity and normalized glucose tolerance. nih.gov |
| N-hydroxy-6-methyl-3-Pyridinecarboximidamide | PI3K/AKT signaling pathway | Decrease in PI3K and AKT gene expression, increase in pro-apoptotic gene BAD expression. |
Emerging Research Areas for N-Hydroxy Amides (e.g., anti-AD, anticancer)
The therapeutic potential of N-hydroxy amides extends beyond their established roles, with active research exploring their utility in neurodegenerative diseases like Alzheimer's disease (AD) and in developing novel anticancer agents.
In the realm of Alzheimer's disease, research is focused on developing multi-target directed ligands. Some N-hydroxy amide derivatives are being investigated for their ability to inhibit enzymes like acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which are involved in the pathogenesis of AD. nih.gov The inhibition of fatty acid amide hydrolase (FAAH), an enzyme that degrades the endocannabinoid N-arachidonoylethanolamine (AEA), has also been explored as a therapeutic strategy. nih.gov Chronic pharmacological inhibition of FAAH has been shown to suppress β-amyloid production and accumulation. nih.gov
In cancer research, the focus is on developing more potent and selective HDAC inhibitors. Novel 4-oxoquinazoline-based N-hydroxypropenamides have been synthesized and evaluated for their anticancer activity. nih.gov Compounds like 10l and 10m from this series have shown significantly higher cytotoxicity in several human cancer cell lines compared to the approved drug SAHA. nih.gov These compounds were also found to strongly induce apoptosis and arrest the cell cycle in the G2/M phase. nih.gov The development of such compounds highlights the ongoing efforts to refine the therapeutic index of N-hydroxy amide-based anticancer agents.
The following table provides an overview of emerging research areas for N-hydroxy amides:
| Research Area | Therapeutic Target/Strategy | Example/Finding |
| Alzheimer's Disease | Multi-target directed ligands (e.g., AChE, BACE1 inhibition) | Inhibition of FAAH to suppress β-amyloid production. nih.gov |
| Cancer | Development of novel, potent, and selective HDAC inhibitors | 4-oxoquinazoline-based N-hydroxypropenamides (10l and 10m) with superior cytotoxicity to SAHA. nih.gov |
| Cancer | Targeting metabolic enzymes | Inhibition of NNMT as a strategy to combat various cancers. nih.gov |
Future Perspectives and Unaddressed Research Questions for N Hydroxy N Methyltridecanamide
Novel Synthetic Strategies for Enhanced Analog Diversity
The generation of a diverse library of analogs is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's activity, selectivity, and pharmacokinetic profile. For N-Hydroxy-N-methyltridecanamide, future synthetic efforts should focus on creating structural diversity to probe structure-activity relationships (SAR) systematically.
Key Research Questions:
Exploring the "Cap Group": The tridecyl chain of this compound can be considered its "cap group," which typically interacts with the surface of a target enzyme. nih.gov How do variations in the length, branching, and incorporation of cyclic or aromatic moieties within this alkyl chain affect biological activity? Strategies could involve the synthesis of analogs with shorter or longer alkyl chains, the introduction of unsaturation, or the replacement of the linear chain with more complex lipophilic groups.
Investigating N-Substituents: The N-methyl group likely influences the compound's conformation, metabolic stability, and hydrogen bonding capacity. What is the impact of replacing the methyl group with other alkyl or aryl substituents? A series of N-alkylated analogs could be synthesized to explore this.
Linker Modification: While this compound itself lacks a distinct "linker" region often seen in classical histone deacetylase (HDAC) inhibitors, analogs could be designed to incorporate various linker units between the tridecanoyl group and the N-methylhydroxamic acid moiety. nih.gov This could modulate the compound's reach and orientation within a target's active site.
Potential Synthetic Approaches:
A variety of established methods for hydroxamic acid synthesis can be adapted and optimized for this compound and its analogs. researchgate.netnih.gov These include the coupling of activated carboxylic acid derivatives (like acyl chlorides or esters of tridecanoic acid and its variants) with N-methylhydroxylamine. nih.gov Solid-phase synthesis could also be employed to rapidly generate a library of analogs with diverse "cap groups." nih.gov
Deeper Mechanistic Elucidation of Biological Activities
The primary unaddressed question for this compound is its precise biological mechanism of action. The hydroxamic acid moiety is a well-known zinc-binding group, making metalloenzymes a probable class of targets. nih.govnih.gov
Key Research Questions:
Primary Molecular Targets: Is this compound an inhibitor of histone deacetylases (HDACs), matrix metalloproteinases (MMPs), or other metalloenzymes? The long lipid chain suggests a potential affinity for enzymes with hydrophobic binding pockets or those associated with cellular membranes. Quantitative structure-activity relationship (QSAR) studies have shown that lipophilicity can be a key factor in the inhibitory potency of enzyme inhibitors. nih.gov
Enzyme Selectivity Profile: If it is a metalloenzyme inhibitor, what is its selectivity profile across different enzyme families and isoforms? The N-methyl group and the long alkyl chain could confer unique selectivity compared to other hydroxamic acids.
Impact of Lipophilicity: How does the pronounced lipophilicity of the tridecyl chain influence its interaction with biological membranes and potential intracellular targets? It may facilitate membrane translocation or interaction with membrane-bound proteins. Long-chain hydroxamic acids are known to form self-assembled monolayers, indicating strong intermolecular interactions that could be relevant at a biological interface. acs.org
Downstream Cellular Effects: Beyond direct enzyme inhibition, what are the downstream cellular consequences of this compound exposure? This could include alterations in gene expression, cell cycle progression, or specific signaling pathways.
Development of Advanced Preclinical Models
To effectively study a lipophilic compound like this compound, appropriate preclinical models are essential.
Key Research Questions:
Relevant Cell-Based Assays: What are the most relevant cancer cell lines or other disease-specific cell models for testing the efficacy of this compound? The choice of models should be guided by the identified molecular targets.
In Vivo Efficacy Models: Should in vivo studies focus on xenograft models of cancer, models of inflammatory diseases, or other conditions where metalloenzyme dysregulation is implicated? Given its lipophilic nature, specific formulation strategies may be required for effective in vivo delivery.
Models for Metabolic Profiling: What are the metabolic fates of this compound? Preclinical models, such as primary human hepatocytes, can be used to identify major metabolites and assess metabolic stability. nih.gov Understanding its metabolism is crucial, as the hydrolysis of hydroxamic acids can be a limitation for their therapeutic use. nih.gov
AstraZeneca's Open Innovation platform provides examples of highly optimized tool molecules suitable for research in translational or animal models, which could serve as a benchmark for the development of this compound as a research tool. astrazeneca.com
Integration of Multi-Omics Data in Research
A systems biology approach, integrating various "omics" data, will be invaluable for a comprehensive understanding of this compound's effects.
Key Research Questions:
Transcriptomics: How does treatment with this compound alter the global gene expression profile of cells? RNA-sequencing could reveal the upregulation of tumor suppressor genes or the downregulation of oncogenes, for instance.
Proteomics: Which protein expression levels are altered following treatment? This could confirm the engagement of the intended target and identify off-target effects or downstream consequences.
Metabolomics: How does this compound affect the cellular metabolome? As many metalloenzymes are involved in core metabolic processes, metabolomic profiling could provide insights into the functional consequences of their inhibition. For example, cuproptosis is a form of cell death linked to copper and cellular metabolism, involving lipoylated mitochondrial enzymes. frontiersin.org
Chemoinformatics: How can computational modeling and docking studies predict potential binding partners and guide the design of more potent and selective analogs? nih.gov
Overcoming Research Challenges and Limitations
The investigation of this compound is not without its challenges, many of which are inherent to the hydroxamic acid class or its specific lipophilic nature.
Key Research Questions and Strategies:
Metabolic Instability: A primary challenge for hydroxamic acids is their susceptibility to hydrolysis. nih.gov Future research should quantify the metabolic half-life of this compound and explore strategies to improve its stability, such as the design of bioisosteric replacements for the hydroxamic acid moiety.
Solubility and Formulation: The long alkyl chain will likely result in poor aqueous solubility. Developing effective formulation strategies, such as using lipid-based delivery systems or nanoparticles, will be critical for both in vitro and in vivo studies.
Potential for Off-Target Effects and Toxicity: The lipophilicity that may enhance target engagement could also lead to non-specific membrane interactions or accumulation in adipose tissue. Thorough toxicological profiling in relevant preclinical models will be necessary to assess its safety profile.
Acquired Resistance: In a therapeutic context, particularly in cancer, acquired resistance to enzyme inhibitors is a common challenge. nih.gov Investigating potential resistance mechanisms and exploring combination therapies could be a proactive approach to address this limitation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
